N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
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Description
N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (EMDP) is a novel synthetic molecule with potential applications in scientific research. It is a derivative of pyridin-2-amine, a heterocyclic aromatic amine, and is characterized by its versatile reactivity, low toxicity, and ease of synthesis. EMDP is a versatile compound that can be used as a reagent for a variety of organic reactions, as a fluorescent probe for various biological assays, and as a fluorescent tag for imaging and tracking of biomolecules in cells.
Scientific Research Applications
Chemical Analysis and Biological Effects
- Analysis of Heterocyclic Amines : A review focuses on the analysis of heterocyclic aromatic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, foodstuff, and beverages. This compound, related by structure and reactivity to the query chemical, has been shown to have carcinogenic effects. Liquid chromatography coupled to mass spectrometry is identified as a preferred method for sensitive and selective analysis (Teunissen et al., 2010).
Drug Development and Medical Applications
- Antitubercular Activity : Research on derivatives of isonicotinoylhydrazine and pyridinyl oxadiazoles, which share a common structural motif with the query compound, reveals significant antitubercular activity against various strains of Mycobacterium. This demonstrates the potential for structurally similar compounds in drug development for tuberculosis treatment (Asif, 2014).
Organic Synthesis and Catalysis
- Heterocyclic N-oxide Molecules : A review highlights the synthesis, chemistry, and application potential of heterocyclic N-oxide derivatives, including pyridine-based compounds. These compounds are utilized in organic synthesis, catalysis, and drug development, demonstrating their versatility and importance in chemistry (Li et al., 2019).
Environmental Applications
- Advanced Oxidation Processes : The degradation of nitrogen-containing compounds, including amines and pesticides, through advanced oxidation processes is critically reviewed. This research area is relevant to environmental chemistry and pollution control, where structurally related compounds might pose environmental risks or require targeted removal strategies (Bhat & Gogate, 2021).
properties
IUPAC Name |
N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-7-17(6)12-9-8-11(10-16-12)15-18-13(2,3)14(4,5)19-15/h8-10H,7H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCUMCQJXLFVHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136369 |
Source
|
Record name | N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
CAS RN |
1257554-16-7 |
Source
|
Record name | N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257554-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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